N-[2-(dimethylamino)ethyl]methacrylamide
CAS No.: 13081-44-2
Cat. No.: VC20963841
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(dimethylamino)ethyl]methacrylamide - 13081-44-2](/images/no_structure.jpg)
CAS No. | 13081-44-2 |
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Molecular Formula | C8H16N2O |
Molecular Weight | 156.23 g/mol |
IUPAC Name | N-[2-(dimethylamino)ethyl]-2-methylprop-2-enamide |
Standard InChI | InChI=1S/C8H16N2O/c1-7(2)8(11)9-5-6-10(3)4/h1,5-6H2,2-4H3,(H,9,11) |
Standard InChI Key | DCBBWYIVFRLKCD-UHFFFAOYSA-N |
SMILES | CC(=C)C(=O)NCCN(C)C |
Canonical SMILES | CC(=C)C(=O)NCCN(C)C |
Basic Properties and Structure
Physical and Chemical Properties
N-[2-(dimethylamino)ethyl]methacrylamide (CAS: 13081-44-2) is characterized by its molecular formula C8H16N2O and a molecular weight of 156.225 g/mol. The compound features a reactive methacrylamide group and a tertiary amine moiety, which confers its distinctive chemical behavior. The structure allows for hydrogen bonding via the amide group and exhibits pH-responsive behavior due to the dimethylamino group.
Unlike its methacrylate counterparts, the methacrylamide structure provides enhanced stability against hydrolysis while maintaining reactive capabilities. The tertiary amine group in the molecule introduces functionality that enables responsiveness to environmental stimuli such as pH changes and carbon dioxide presence.
Structural Comparison with Related Compounds
The chemical structure of N-[2-(dimethylamino)ethyl]methacrylamide differs from related compounds primarily in its amide linkage, which offers different reactivity and stability profiles compared to ester-linked counterparts.
Table 1: Comparison of N-[2-(dimethylamino)ethyl]methacrylamide with Related Compounds
Synthesis Methods
Polymerization Techniques
N-[2-(dimethylamino)ethyl]methacrylamide can undergo various polymerization methods similar to its structural analogs:
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Free radical polymerization
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Living polymerization methods
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Reversible addition-fragmentation chain-transfer (RAFT) polymerization
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Atom transfer radical polymerization (ATRP)
These polymerization techniques allow for the creation of polymers with controlled molecular weights and architectures, which is crucial for specific applications in biomedicine and materials science.
Chemical Reactions and Behavior
Radical Polymerization
The methacrylamide group in N-[2-(dimethylamino)ethyl]methacrylamide enables chain propagation via radical intermediates. The dimethylaminoethyl group introduces pH and CO2 responsiveness to the resulting polymers . The polymerization rates are influenced by factors such as solvent polarity and monomer concentration.
During polymerization, the vinyl group of the methacrylamide moiety participates in chain growth while preserving the functionality of the dimethylamino group, which remains available for further reactions or interactions.
Acid-Base and CO2 Responsiveness
The tertiary amine group in N-[2-(dimethylamino)ethyl]methacrylamide participates in protonation/deprotonation reactions and carbamate formation, which contributes to the pH-responsive behavior of its polymers . This property is particularly valuable for applications in drug delivery systems.
Under acidic conditions, the tertiary amine becomes protonated, leading to a cationic polymer with increased hydrophilicity. In contrast, at higher pH values, the deprotonated form exhibits more hydrophobic characteristics. This switchable behavior enables the design of smart materials that respond to environmental pH changes.
Applications
Polymer Chemistry
N-[2-(dimethylamino)ethyl]methacrylamide is utilized in polymer chemistry to create functional polymers with specialized properties. The resulting polymers can exhibit pH-responsiveness, thermal sensitivity, and ionic character .
These properties make polymers based on this monomer suitable for various applications, including stimuli-responsive materials, sensors, and controlled release systems. The ability to tune polymer properties by adjusting the polymerization conditions and polymer architecture provides versatility in material design.
Drug Delivery Systems
Polymers based on N-[2-(dimethylamino)ethyl]methacrylamide or similar compounds have demonstrated promising results in drug delivery applications. These polymers can be designed to respond to specific stimuli such as pH or temperature, allowing for controlled release of encapsulated drugs .
The pH-responsive nature of these polymers is particularly advantageous for targeted drug delivery to specific tissues or cellular compartments with distinct pH environments, such as tumors (acidic) or intestinal tract (varying pH).
Gene Delivery
Similar to other cationic polymers, N-[2-(dimethylamino)ethyl]methacrylamide-based polymers have potential applications in gene delivery. The cationic nature of these polymers facilitates their interaction with negatively charged DNA, protecting it from degradation and enhancing cellular uptake .
Research on related polymers has shown that poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) can function effectively as a transfection agent. The optimal transfection efficiency was observed at specific polymer-to-plasmid ratios, with higher molecular weight polymers showing enhanced ability to condense DNA into smaller particles suitable for cellular uptake .
Table 2: Effect of Polymer Architecture on Properties for Gene Delivery
Antimicrobial Applications
Research has shown that polymers containing dimethylaminoethyl functional groups can exhibit antimicrobial activity. For example, poly(N,N-dimethylaminoethyl methacrylate) with quaternary ammonium functional groups has demonstrated activity against gram-negative bacteria such as E. coli .
The cationic charge of these polymers enables interaction with negatively charged bacterial cell membranes, potentially disrupting membrane integrity and leading to bacterial cell death. This property positions N-[2-(dimethylamino)ethyl]methacrylamide-based materials as candidates for developing antimicrobial coatings and surfaces.
Research Findings
Structure-Property Relationships
Research on similar compounds like poly(N,N-dimethylaminoethyl methacrylate) has revealed important structure-property relationships that may apply to N-[2-(dimethylamino)ethyl]methacrylamide as well. The molecular weight and architecture of the polymers significantly influence their properties and applications .
Studies have shown that branched polymer architectures generally exhibit lower cytotoxicity compared to linear polymers of equivalent molecular weight. This finding suggests that controlling polymer topology could be a strategy to improve the biocompatibility of N-[2-(dimethylamino)ethyl]methacrylamide-based materials for biomedical applications.
Charge-Shifting Behavior
Charge-shifting polycations based on similar compounds like N,N-(dimethylamino)ethyl acrylate have shown improved cytocompatibility compared to standard synthetic polycations. This has been attributed to the degradation of polymeric cationic charge and the release of non-toxic byproducts .
The cytotoxicity of polycations has been linked to their interactions with critical anionic components of cells, including phospholipid membranes and nucleic acids, as well as their potential to trigger pro-apoptotic and pro-inflammatory signaling pathways . Charge-shifting polymers may mitigate these effects by reducing their cationic charge over time.
Influence of Molecular Weight on Transfection Efficiency
Research on similar polymers has shown a pronounced effect of molecular weight on transfection efficiency. Higher molecular weight polymers have generally demonstrated increased numbers of transfected cells, potentially due to their ability to condense DNA more effectively .
Dynamic light scattering experiments have revealed that high molecular weight polymers (Mw>300 kDa) can condense DNA into smaller particles (0.15-0.20 μm), whereas low molecular weight polymers form larger complexes (0.5-1.0 μm) . This difference in particle size may contribute to the enhanced transfection efficiency of higher molecular weight polymers.
Thermoresponsive Properties
Polymers based on dimethylaminoethyl-containing monomers often exhibit thermoresponsive behavior, which makes them particularly interesting for applications under physiological conditions . This property allows for the design of materials that can undergo phase transitions in response to temperature changes, enabling triggered release of encapsulated compounds or changes in material properties.
The combination of thermoresponsiveness with pH sensitivity provides multiple stimuli-responsive mechanisms that can be leveraged for sophisticated controlled release systems or smart materials.
Future Research Directions
Advanced Synthesis Methods
Future research may focus on developing more efficient and controlled synthesis methods for N-[2-(dimethylamino)ethyl]methacrylamide and its polymers. This could include exploring green chemistry approaches, continuous flow synthesis, or enzyme-catalyzed reactions to improve yield and reduce environmental impact.
Novel Applications
The unique properties of N-[2-(dimethylamino)ethyl]methacrylamide suggest potential applications beyond those currently explored. These might include:
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Tissue engineering scaffolds with stimuli-responsive behavior
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Smart coatings with sensing capabilities
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Multifunctional materials combining antimicrobial and drug delivery properties
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Environmental remediation materials leveraging the pH-responsive properties
Structure Optimization
Further investigation into structure-property relationships could lead to optimized molecular designs with enhanced performance for specific applications. This might involve modifying the dimethylamino group, incorporating additional functional groups, or developing hybrid materials combining N-[2-(dimethylamino)ethyl]methacrylamide with other monomers.
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